molecular formula C10H5F2N3O3S B2878060 N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 860609-70-7

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2878060
CAS No.: 860609-70-7
M. Wt: 285.22
InChI Key: FESPYCVENDUOCO-UHFFFAOYSA-N
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Description

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is known for its biological activity, and a difluorobenzoyl group, which enhances its chemical stability and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,2,3-thiadiazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2,6-difluorobenzoyl chloride+1,2,3-thiadiazole-4-carboxamideThis compound\text{2,6-difluorobenzoyl chloride} + \text{1,2,3-thiadiazole-4-carboxamide} \rightarrow \text{this compound} 2,6-difluorobenzoyl chloride+1,2,3-thiadiazole-4-carboxamide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the difluorobenzoyl group.

Scientific Research Applications

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 2,3-Difluorobenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both the difluorobenzoyl group and the thiadiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(thiadiazole-4-carbonylamino) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2N3O3S/c11-5-2-1-3-6(12)8(5)10(17)18-14-9(16)7-4-19-15-13-7/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESPYCVENDUOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)ONC(=O)C2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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